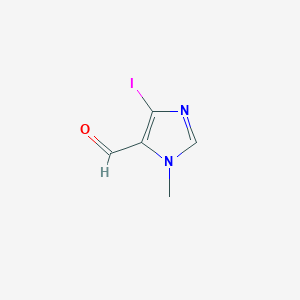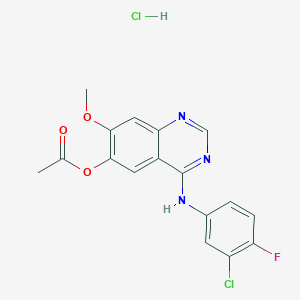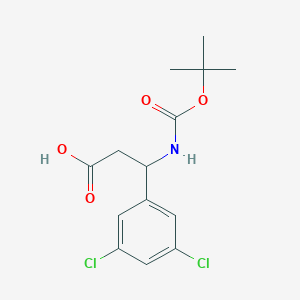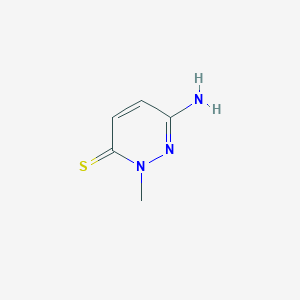
6-amino-2-methylpyridazine-3(2H)-thione
Übersicht
Beschreibung
6-amino-2-methylpyridazine-3(2H)-thione is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it useful in laboratory experiments.
Wirkmechanismus
The mechanism of action of 6-amino-2-methylpyridazine-3(2H)-thione is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemische Und Physiologische Effekte
6-amino-2-methylpyridazine-3(2H)-thione has been shown to have anti-inflammatory and antioxidant effects. It has also been found to have antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been shown to have potential as a metal ligand for catalytic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-amino-2-methylpyridazine-3(2H)-thione in laboratory experiments is its unique biochemical and physiological effects. This compound can be used to study the mechanisms of inflammation, oxidative stress, and microbial infections. However, one limitation of using this compound is its limited availability and high cost.
Zukünftige Richtungen
There are many future directions for research on 6-amino-2-methylpyridazine-3(2H)-thione. One potential direction is to explore its potential as a drug candidate for the treatment of various inflammatory and infectious diseases. Another direction is to study its metal-ligand properties and its potential applications in catalytic reactions. Additionally, further research can be done to better understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
6-amino-2-methylpyridazine-3(2H)-thione is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it useful in laboratory experiments. Further research is needed to fully understand the potential applications of this compound.
Wissenschaftliche Forschungsanwendungen
6-amino-2-methylpyridazine-3(2H)-thione has potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been used as a ligand in metal complexes for catalytic reactions.
Eigenschaften
CAS-Nummer |
170149-21-0 |
|---|---|
Produktname |
6-amino-2-methylpyridazine-3(2H)-thione |
Molekularformel |
C5H7N3S |
Molekulargewicht |
141.2 g/mol |
IUPAC-Name |
6-amino-2-methylpyridazine-3-thione |
InChI |
InChI=1S/C5H7N3S/c1-8-5(9)3-2-4(6)7-8/h2-3H,1H3,(H2,6,7) |
InChI-Schlüssel |
DOCPJGFCURYSHM-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C=CC(=N1)N |
Kanonische SMILES |
CN1C(=S)C=CC(=N1)N |
Synonyme |
3(2H)-Pyridazinethione,6-amino-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)
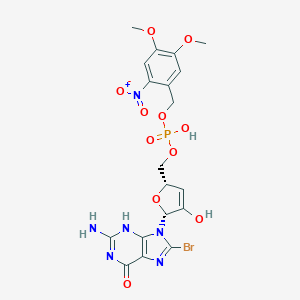
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
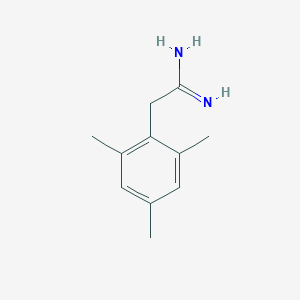
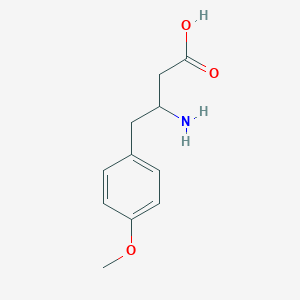
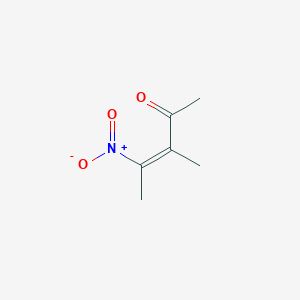
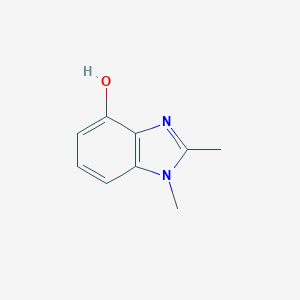
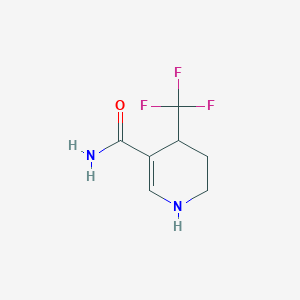
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
